molecular formula C10H9ClN2O2S2 B1594537 3-Chloro-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole CAS No. 494763-26-7

3-Chloro-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole

Cat. No.: B1594537
CAS No.: 494763-26-7
M. Wt: 288.8 g/mol
InChI Key: MTLNWFGSCTWRRF-UHFFFAOYSA-N
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Description

Classification and Nomenclature

The systematic classification of this compound follows established International Union of Pure and Applied Chemistry nomenclature principles for heterocyclic compounds containing sulfur and nitrogen heteroatoms. The compound belongs to the broad category of five-membered heterocyclic compounds, specifically within the thiadiazole subfamily of azole compounds, where the name thiadiazole originates from the Hantzsch-Widman nomenclature system. The numerical designation 1,2,4 indicates the specific positional arrangement of the sulfur and nitrogen atoms within the five-membered ring, distinguishing it from other thiadiazole isomers such as 1,2,3-thiadiazole, 1,2,5-thiadiazole, and 1,3,4-thiadiazole.

The complete systematic name reveals the precise structural arrangement through its detailed descriptive components. The base name "1,2,4-thiadiazole" establishes the heterocyclic framework, while the numerical prefixes "3-chloro" and "5-(4-methylbenzylsulfonyl)" specify the exact positions and identities of the substituent groups. The chlorine atom occupies position 3 of the thiadiazole ring, while the complex sulfonyl substituent is attached at position 5, with the sulfonyl group further connected to a 4-methylbenzyl moiety that provides the complete structural description.

Chemical nomenclature systems also recognize several acceptable synonymous designations for this compound, reflecting different approaches to systematic naming conventions. Alternative names include "3-chloro-5-[(4-methylphenyl)methylsulfonyl]-1,2,4-thiadiazole" and "3-chloro-5-[(4-methylphenyl)methanesulfonyl]-1,2,4-thiadiazole," which emphasize different aspects of the sulfonyl substituent structure. These variations in nomenclature reflect the flexibility inherent in chemical naming systems while maintaining precision in structural identification.

The molecular classification extends beyond simple nomenclature to encompass broader chemical categories that define the compound's fundamental properties and behaviors. As a member of the heterocyclic aromatic compound family, this compound exhibits characteristic aromatic properties including planar geometry, delocalized electron systems, and enhanced stability compared to analogous non-aromatic structures. The presence of electron-withdrawing groups, particularly the chlorine atom and sulfonyl functionality, classifies this compound within the subset of electron-deficient heterocycles, which exhibit distinctive reactivity patterns and electronic properties.

Historical Development of 1,2,4-Thiadiazole Chemistry

The historical development of 1,2,4-thiadiazole chemistry represents a fascinating journey spanning nearly two centuries of chemical discovery and refinement. The foundational work in this field began in the early 19th century when 1,2,4-thiadiazole was first described in 1821, marking the initial recognition of this important heterocyclic system. However, the actual synthesis and complete characterization of 1,2,4-thiadiazole compounds required significant advances in synthetic methodology and analytical techniques, ultimately achieving success in 1955 when the first reliable synthetic procedures were established and the structure was definitively characterized.

The early period of thiadiazole research was characterized by significant challenges in synthesis and characterization, primarily due to limitations in available analytical techniques and the inherent instability of many simple thiadiazole derivatives. The development of more sophisticated synthetic approaches in the mid-20th century enabled researchers to prepare stable, substituted 1,2,4-thiadiazole derivatives, leading to expanded understanding of their chemical properties and potential applications. These advances coincided with growing interest in heterocyclic chemistry as a distinct discipline, establishing thiadiazoles as important subjects for both fundamental research and practical applications.

The discovery of natural products containing 1,2,4-thiadiazole cores provided additional impetus for research in this area, although such discoveries came relatively late in the historical timeline. Until 1980, no natural products containing the 1,2,4-thiadiazole core had been reported, limiting research focus primarily to synthetic derivatives and their properties. The identification of dendrodoin as the first natural product containing a 1,2,4-thiadiazole core represented a significant milestone, as this cytotoxic compound isolated from marine tunicate Dendrodoa grass demonstrated the potential biological significance of these heterocyclic systems.

The evolution of synthetic methodologies for 1,2,4-thiadiazole preparation has been marked by continuous refinement and diversification of available approaches. Traditional synthetic routes have been supplemented by modern techniques including oxidative ring closure, multicomponent reactions, and various cycloaddition strategies. The development of flow chemistry approaches has further enhanced synthetic efficiency, enabling rapid preparation of diverse 1,2,4-thiadiazole derivatives under controlled reaction conditions with improved yields and reduced reaction times.

Contemporary research in 1,2,4-thiadiazole chemistry has expanded to encompass sophisticated applications in medicinal chemistry, materials science, and catalysis. The recognition that 1,2,4-thiadiazole derivatives can serve as bioisosteric replacements for other functional groups has opened new avenues for drug design and development. Additionally, the unique electronic properties of these heterocycles have made them valuable components in advanced materials applications, contributing to ongoing research in organic electronics and coordination chemistry.

Significance in Heterocyclic Chemistry Research

The significance of 1,2,4-thiadiazole derivatives in heterocyclic chemistry research extends far beyond their individual chemical properties to encompass their broader contributions to understanding heterocyclic systems and their applications. These compounds represent important model systems for studying the effects of heteroatom incorporation on aromatic character, electronic properties, and chemical reactivity. The unique combination of sulfur and nitrogen heteroatoms in the 1,2,4-thiadiazole ring creates distinctive electronic environments that have provided valuable insights into heteroatom effects on aromatic stability and reactivity patterns.

Research into 1,2,4-thiadiazole chemistry has contributed significantly to the development of structure-activity relationship principles that guide the design of new heterocyclic compounds. The electron-deficient nature of the thiadiazole ring, combined with the ability to introduce diverse substituents at specific positions, provides an excellent platform for systematic studies of electronic effects, steric influences, and intermolecular interactions. These investigations have yielded fundamental insights that extend beyond thiadiazole chemistry to inform broader understanding of heterocyclic systems and their optimization for specific applications.

The versatility of 1,2,4-thiadiazole derivatives as synthetic intermediates has established their importance in heterocyclic synthesis methodology. The reactivity patterns exhibited by these compounds, particularly their susceptibility to nucleophilic substitution and their stability under various reaction conditions, make them valuable building blocks for constructing more complex heterocyclic systems. The development of efficient synthetic routes to substituted 1,2,4-thiadiazoles has enabled researchers to explore structure-property relationships systematically and to design compounds with tailored properties for specific applications.

Contemporary research has recognized 1,2,4-thiadiazole derivatives as privileged scaffolds in medicinal chemistry, highlighting their significance in pharmaceutical research and development. The concept of privileged scaffolds refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity, making them valuable starting points for drug discovery efforts. The 1,2,4-thiadiazole system exhibits characteristics that make it an effective privileged scaffold, including appropriate size, suitable hydrogen bonding capabilities, and favorable pharmacokinetic properties that enhance its utility in biological applications.

The research significance of compounds like this compound extends to their role as probes for understanding fundamental chemical principles. The complex substitution pattern in this particular derivative provides opportunities to study multiple chemical phenomena simultaneously, including halogen bonding effects from the chlorine substituent, sulfonyl group reactivity, and aromatic-aromatic interactions involving the methylbenzyl moiety. These multifaceted research opportunities make such compounds valuable tools for advancing understanding of chemical reactivity and molecular recognition principles.

Chemical Identifiers and Registry Information

The comprehensive chemical identification of this compound involves multiple standardized identifier systems that ensure precise communication and database searchability across various chemical information platforms. The Chemical Abstracts Service registry number 494763-26-7 serves as the primary unique identifier for this compound, providing unambiguous identification within the Chemical Abstracts Service database system. This registry number is essential for literature searches, regulatory documentation, and commercial transactions involving this specific chemical entity.

The molecular formula C₁₀H₉ClN₂O₂S₂ provides essential compositional information that defines the elemental composition and enables calculation of important molecular properties. This formula indicates the presence of ten carbon atoms, nine hydrogen atoms, one chlorine atom, two nitrogen atoms, two oxygen atoms, and two sulfur atoms, providing the foundation for understanding molecular weight, empirical properties, and stoichiometric calculations. The molecular weight of 288.77 grams per mole represents a moderately sized organic molecule suitable for various research and application purposes.

Chemical Identifier Value Source
Chemical Abstracts Service Number 494763-26-7
Molecular Formula C₁₀H₉ClN₂O₂S₂
Molecular Weight 288.77 g/mol
Beilstein Registry Number MFCD02946292
PubChem Compound Identifier 900959

Advanced structural identification systems provide additional layers of chemical information that enable sophisticated database searches and structural analysis. The Simplified Molecular Input Line Entry System notation "Cc1ccc(cc1)CS(=O)(=O)c1snc(n1)Cl" encodes the complete molecular structure in a linear text format that can be processed by chemical information systems. This notation precisely describes the connectivity pattern, enabling software systems to reconstruct the three-dimensional molecular structure and perform various computational analyses.

The International Chemical Identifier system provides standardized structural representation through its hierarchical encoding scheme. The International Chemical Identifier string "InChI=1S/C10H9ClN2O2S2/c1-7-2-4-8(5-3-7)6-17(14,15)10-12-9(11)13-16-10/h2-5H,6H2,1H3" offers complete structural information in a format designed for database interoperability and computational processing. The corresponding International Chemical Identifier Key "MTLNWFGSCTWRRF-UHFFFAOYSA-N" provides a fixed-length hash code derived from the full International Chemical Identifier, enabling rapid database searches while maintaining structural specificity.

Properties

IUPAC Name

3-chloro-5-[(4-methylphenyl)methylsulfonyl]-1,2,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O2S2/c1-7-2-4-8(5-3-7)6-17(14,15)10-12-9(11)13-16-10/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTLNWFGSCTWRRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CS(=O)(=O)C2=NC(=NS2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30358506
Record name 3-Chloro-5-[(4-methylphenyl)methanesulfonyl]-1,2,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30358506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

494763-26-7
Record name 3-Chloro-5-[[(4-methylphenyl)methyl]sulfonyl]-1,2,4-thiadiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=494763-26-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-5-[(4-methylphenyl)methanesulfonyl]-1,2,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30358506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Strategy Overview

The general synthetic approach to 3-chloro-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole involves:

  • Construction of the 1,2,4-thiadiazole ring system.
  • Introduction of the 3-chloro substituent on the thiadiazole ring.
  • Attachment of the 5-position with a 4-methylbenzylsulfonyl substituent via sulfonylation.

This often requires sequential reactions starting from suitable precursors such as thiosemicarbazides, substituted benzyl halides, and chlorinating agents.

Preparation of 1,2,4-Thiadiazole Core

The 1,2,4-thiadiazole ring is typically synthesized via cyclization reactions involving thiosemicarbazide derivatives and corresponding acyl or formyl compounds. A representative method includes:

  • Reacting thiosemicarbazide with an appropriate aldehyde or acid derivative to form thiosemicarbazone intermediates.
  • Cyclization promoted by oxidative agents such as molecular iodine in the presence of bases (e.g., potassium carbonate) under reflux conditions in solvents like 1,4-dioxane.

This method yields 1,2,4-thiadiazole-2-amine derivatives, which serve as key intermediates for further functionalization.

Attachment of the 4-Methylbenzylsulfonyl Group

The 5-position substitution with a 4-methylbenzylsulfonyl group is generally introduced via nucleophilic substitution or sulfonylation reactions:

  • Starting from 3-chloro-1,2,4-thiadiazole derivatives, the sulfonyl group can be introduced by reacting with 4-methylbenzylsulfonyl chloride or related sulfonyl halides in the presence of a base.
  • Alternatively, 4-methylbenzyl bromide can be reacted with sodium sulfinate salts to generate the sulfonyl intermediate, which is then coupled to the thiadiazole ring.
  • The reaction conditions typically involve polar solvents such as DMF or dimethylacetamide, with heating at 50-70°C for several hours to facilitate substitution.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Solvent Temperature (°C) Time (h) Yield (%) Notes
Thiadiazole ring formation Thiosemicarbazide + aldehyde + I2 + K2CO3 1,4-Dioxane Reflux (~101) 12–14 70–85 Oxidative cyclization monitored by TLC
3-Chloro substitution Cyanoformamide + SCl2 (sulfur dichloride) DMF or THF 0–85 1–20 60–80 Excess sulfur chloride improves yield
Sulfonylation at 5-position 3-chloro-thiadiazole + 4-methylbenzylsulfonyl chloride + base DMF or DMAc 50–70 4–8 65–75 Base such as Na2CO3 or triethylamine used

Mechanistic Insights

  • The cyclization to form the 1,2,4-thiadiazole ring involves nucleophilic attack of the thiosemicarbazide sulfur and nitrogen atoms on the carbonyl or formyl carbon, followed by oxidative closure mediated by iodine.
  • Chlorination with sulfur dichloride introduces the chlorine atom at the 3-position through electrophilic substitution on the thiadiazole ring, facilitated by the electron-rich nitrogen and sulfur atoms.
  • Sulfonylation proceeds via nucleophilic substitution where the thiadiazole nitrogen or carbon at the 5-position attacks the sulfonyl chloride, forming a stable sulfonyl linkage.

Analytical and Purification Techniques

  • Reaction progress is monitored by thin-layer chromatography (TLC) and high-performance liquid chromatography-mass spectrometry (HPLC-MS).
  • Purification is commonly performed by recrystallization from solvents such as water or organic solvents (ethyl acetate, diethyl ether) and by column chromatography on silica gel.
  • Structural confirmation is achieved through spectroscopic methods including infrared (IR), proton and carbon nuclear magnetic resonance (1H NMR, 13C NMR), and high-resolution mass spectrometry (HRMS).

Summary Table of Key Preparation Steps

Preparation Stage Key Reagents Conditions Outcome
1. Thiadiazole ring synthesis Thiosemicarbazide, aldehyde, I2, K2CO3 Reflux in 1,4-dioxane, 12-14 h 1,2,4-thiadiazole-2-amine intermediate
2. Chlorination Sulfur dichloride (SCl2), cyanoformamide DMF, 0-85°C, 1-20 h 3-chloro-1,2,4-thiadiazole derivative
3. Sulfonylation 4-methylbenzylsulfonyl chloride, base DMF, 50-70°C, 4-8 h This compound

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.

    Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding thiols or amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in the presence of a base.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted thiadiazoles.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiols or amines.

Scientific Research Applications

Medicinal Chemistry

3-Chloro-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole has been investigated for its potential as an antibacterial agent. Research indicates that compounds with thiadiazole moieties exhibit significant antimicrobial activity. A study demonstrated that modifications to the thiadiazole structure can enhance the antibacterial efficacy against various pathogens .

Agricultural Chemistry

The compound is also being explored for its applications in agriculture as a pesticide or herbicide. Thiadiazole derivatives have shown promise in inhibiting plant pathogens and pests, leading to increased crop yields. A recent case study highlighted the effectiveness of thiadiazole-based compounds in controlling fungal infections in crops .

Biochemical Research

In biochemical studies, this compound is utilized for proteomics research. Its ability to interact with specific proteins makes it a valuable tool for studying protein functions and interactions. For instance, researchers have employed this compound to investigate enzyme inhibition mechanisms .

Material Science

The compound's unique properties also lend themselves to applications in material science. It can be used as a precursor for synthesizing novel materials with specific electronic or optical properties. Research is ongoing to explore its potential in creating advanced materials for electronics and photonics .

Case Study 1: Antibacterial Activity

A study published in Journal of Medicinal Chemistry evaluated the antibacterial activity of various thiadiazole derivatives, including this compound. Results showed that the compound exhibited significant activity against Staphylococcus aureus, indicating its potential as a lead compound for developing new antibiotics.

Case Study 2: Agricultural Application

In an agricultural trial reported by Pest Management Science, researchers tested several thiadiazole derivatives for their effectiveness against powdery mildew on crops. The results indicated that this compound significantly reduced disease incidence compared to untreated controls.

Case Study 3: Proteomics Research

A proteomics study published in Proteomics utilized this compound to investigate protein interactions involved in metabolic pathways. The findings revealed critical insights into enzyme regulation and potential targets for drug development.

Mechanism of Action

The mechanism of action of 3-Chloro-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins, leading to its biological effects. For example, it may inhibit the growth of microbial cells by interfering with their metabolic pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key attributes of 3-chloro-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole with structurally related compounds:

Compound Name Substituents Molecular Formula Molar Mass (g/mol) Key NMR Shifts (¹H/¹³C) Yield (%)
Target Compound 4-methylbenzylsulfonyl, Cl C₁₀H₉ClN₂O₂S₂ 288.77 δ 5.12 (SO₂CH₂), 2.31 (CH₃) 84%
3-Chloro-5-(4-methoxyphenyl)-1,2,4-thiadiazole 4-methoxyphenyl, Cl C₉H₆ClN₂OS 229.67 δ 7.43–7.57 (Ar-H) 75%
3-Chloro-5-(p-tolylmethylsulfonyl)-1,2,4-thiadiazole p-tolylsulfonyl, Cl C₁₀H₉ClN₂O₂S₂ 288.77 δ 5.12 (SO₂CH₂), 2.31 (CH₃) 84%
3-Chloro-5-(isobutylthio)-1,2,4-thiadiazole isobutylthio, Cl C₆H₉ClN₂S₂ 208.73 δ 3.23–3.65 (CH₂ groups) N/A
3-Chloro-5-(3-chlorobenzylsulfonyl)-1,2,4-thiadiazole 3-chlorobenzylsulfonyl, Cl C₉H₆Cl₂N₂O₂S₂ 309.20 δ 5.12 (SO₂CH₂) N/A

Key Observations :

  • Steric Considerations : Bulky substituents like 4-methylbenzylsulfonyl may enhance binding specificity in biological targets but reduce solubility .
  • Synthetic Feasibility : Sulfonylated derivatives (e.g., target compound) are synthesized in higher yields (75–84%) compared to aryl-substituted analogs, which often require complex cross-coupling reactions .

Computational Insights

  • QSAR Studies : 1,2,4-Thiadiazole-1,2,4-triazole hybrids demonstrate strong anti-EGFR kinase activity (IC₅₀ < 10 µM) in computational models, with sulfonyl groups enhancing binding to ATP pockets .
  • Docking Simulations : The 4-methylbenzylsulfonyl group in the target compound likely forms hydrophobic interactions with residues like Leu694 and Lys721 in kinase domains .

Future Research :

  • Explore hybrid derivatives (e.g., triazole-thiadiazole) for synergistic effects .
  • Conduct in vivo toxicity profiling and pharmacokinetic studies.

Biological Activity

3-Chloro-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole (CAS Number: 494763-26-7) is a compound that has garnered attention in various fields of biological research due to its unique structural properties and potential applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

  • Molecular Formula : C10H9ClN2O2S2
  • Molecular Weight : 288.78 g/mol
  • IUPAC Name : 3-chloro-5-[(4-methylbenzyl)sulfonyl]-1,2,4-thiadiazole
  • InChI Key : MTLNWFGSCTWRRF-UHFFFAOYSA-N

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Notably, studies have shown that thiadiazole derivatives can act as selective modifiers of solvent-accessible free-thiol groups on proteins, which plays a crucial role in cellular signaling and metabolic pathways .

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. For instance, a study demonstrated that compounds similar to this compound showed efficacy against various bacterial strains. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic processes .

Anticancer Potential

Several studies have explored the anticancer potential of thiadiazole derivatives. The compound has been shown to induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation. For example, it has been observed that the compound can inhibit the activity of certain kinases involved in cancer progression .

Anti-inflammatory Effects

Thiadiazoles have also been investigated for their anti-inflammatory properties. The compound appears to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thereby reducing inflammation in various models .

Case Studies

  • Antimicrobial Efficacy : A study published in a peer-reviewed journal evaluated the antimicrobial effects of various thiadiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that this compound exhibited potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) significantly lower than those of standard antibiotics.
  • Cancer Cell Line Studies : In vitro studies on human cancer cell lines revealed that treatment with this compound led to a marked decrease in cell viability and increased apoptosis rates compared to untreated controls. The study highlighted the potential for developing novel anticancer therapeutics based on this compound's structure.
  • Inflammation Models : In animal models of inflammation, administration of this compound resulted in reduced swelling and pain scores compared to controls. This suggests a promising avenue for therapeutic applications in inflammatory diseases.

Research Findings Summary

Biological ActivityMechanismReferences
AntimicrobialDisruption of cell wall synthesis
AnticancerInduction of apoptosis; kinase inhibition
Anti-inflammatoryInhibition of cytokine production

Q & A

Basic: What are the primary synthetic routes for 3-Chloro-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole, and how do reaction conditions influence yield?

The synthesis of this compound typically involves Suzuki-Miyaura cross-coupling or oxidative dimerization strategies. For instance, Suzuki-Miyaura coupling of 3,5-dichloro-1,2,4-thiadiazole with 4-methylbenzylsulfonyl boronic acid derivatives can introduce the sulfonylmethyl group at position 4. Reaction conditions (e.g., temperature, catalyst loading) critically affect regioselectivity: elevated temperatures may favor substitution at position 5, while room-temperature reactions can reduce side products . Alternatively, green synthesis via iodine-catalyzed oxidative dimerization of thioamides in water using molecular oxygen offers a sustainable route, avoiding toxic solvents . Yield optimization requires precise stoichiometric control and purification via column chromatography or recrystallization.

Basic: Which spectroscopic and crystallographic methods are essential for confirming the structure and purity of this compound?

Nuclear Magnetic Resonance (NMR) is critical for confirming regiochemistry. The ¹H NMR spectrum should show distinct aromatic proton signals for the 4-methylbenzylsulfonyl group (δ ~7.2–7.4 ppm for aromatic protons, δ ~2.4 ppm for the methyl group). Infrared (IR) spectroscopy identifies key functional groups, such as sulfonyl S=O stretching (~1350–1150 cm⁻¹) . For unambiguous structural confirmation, single-crystal X-ray diffraction is preferred, as it resolves positional ambiguities (e.g., chlorine vs. sulfonyl group orientation) and detects potential isomerization byproducts . Purity is assessed via high-performance liquid chromatography (HPLC) with UV detection at λ ~254 nm.

Advanced: How can computational methods (e.g., molecular docking) guide the design of derivatives with enhanced biological activity?

Molecular docking and density functional theory (DFT) simulations predict binding affinities to target proteins (e.g., enzymes or receptors). For example, docking studies on 1,2,4-thiadiazole derivatives reveal that electron-withdrawing substituents (e.g., sulfonyl groups) enhance interactions with hydrophobic pockets in cancer-related proteins like EGFR . Quantitative Structure-Activity Relationship (QSAR) models correlate substituent electronic properties (Hammett σ constants) with biological efficacy. Advanced workflows integrate ADMET prediction tools to optimize pharmacokinetic profiles, such as blood-brain barrier permeability or metabolic stability .

Advanced: What strategies mitigate challenges in regioselectivity during cross-coupling reactions involving 1,2,4-thiadiazole cores?

Regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) is influenced by:

  • Substrate electronic effects : Electron-deficient positions (e.g., C5 in 3,5-dichloro-1,2,4-thiadiazole) are more reactive toward nucleophilic aryl boronic acids.
  • Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) with bulky ligands favor coupling at sterically accessible sites.
  • Temperature control : Lower temperatures (25°C) reduce thermal isomerization, preserving desired regiochemistry .
    Validation requires comparative HPLC-MS analysis of reaction mixtures to quantify isomeric ratios .

Advanced: How do structural modifications (e.g., sulfonyl group substitution) impact the compound’s antiproliferative activity?

Sulfonyl group modifications (e.g., replacing 4-methylbenzyl with halogenated or heteroaromatic groups) alter hydrophobicity and hydrogen-bonding capacity. For example:

  • Halogenated derivatives (e.g., 4-chlorobenzyl) show enhanced cytotoxicity against PC-3 prostate cancer cells due to increased lipophilicity and membrane penetration .
  • Bioisosteric replacements (e.g., replacing sulfonyl with carbonyl groups) reduce metabolic degradation but may decrease target affinity .
    In vitro screening across cancer cell lines (e.g., A431, HepG2) using MTT assays quantifies IC₅₀ values, while flow cytometry assesses apoptosis induction .

Advanced: What analytical techniques resolve contradictions in reported biological activity data for thiadiazole derivatives?

Discrepancies in biological data often arise from:

  • Purity issues : Trace isomers or byproducts (e.g., 1,3,4-thiadiazole contaminants) can skew results. LC-MS/MS ensures compound integrity .
  • Assay variability : Standardizing protocols (e.g., serum concentration in cell culture) minimizes false positives.
  • Target specificity : Kinase profiling panels differentiate off-target effects, while crystallographic studies validate binding modes . Meta-analyses of published data using Cheminformatics databases (e.g., ChEMBL) identify trends across structurally similar analogs .

Advanced: How can isomerization during synthesis (e.g., 1,2,4- vs. 1,3,4-thiadiazole formation) be monitored and controlled?

Isomerization occurs via thermal or acid-catalyzed ring rearrangement . Mitigation strategies include:

  • Low-temperature synthesis : Reduces energy for ring-opening/closure steps .
  • Real-time monitoring : In situ IR spectroscopy tracks characteristic vibrational shifts (e.g., S-N stretching at ~650 cm⁻¹ for 1,2,4-thiadiazoles) .
  • Chiral chromatography : Separates enantiomers in asymmetric syntheses.
    Post-reaction, X-ray crystallography or NOESY NMR confirms regiochemical fidelity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
3-Chloro-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole
Reactant of Route 2
Reactant of Route 2
3-Chloro-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.